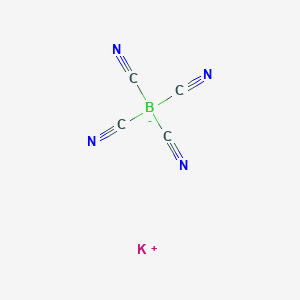

Potassium tetracyanoborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium tetracyanoborate is a chemical compound with the molecular formula C4BKN4 . It is typically available in a white to yellow crystalline powder form .

Synthesis Analysis

The synthesis of potassium tetracyanoborate has been described in the literature. For example, one method involves combining aqueous solutions of potassium tetracyanoborate and 1-ethyl-3-methyl-imidazolium chloride, stirring at 20 °C for 1 hour, and then extracting the resulting emulsion with dichloromethane .Chemical Reactions Analysis

While specific chemical reactions involving potassium tetracyanoborate are not detailed in the search results, it is known that potassium compounds can participate in a variety of chemical reactions. For instance, they can react with acids to produce hydrogen gas .Physical And Chemical Properties Analysis

Potassium tetracyanoborate is a white to yellow crystalline powder . It has a molecular weight of 153.98 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique

Carbon Dioxide Separation

Potassium tetracyanoborate has been utilized in the synthesis of ionic liquids for CO₂ separation . These ionic liquids exhibit high CO₂ solubility, permeability, and selectivity, making them promising for industrial applications where CO₂ needs to be efficiently separated from other gases . The tetracyanoborate anion contributes to the exceptional performance of these ionic liquids, surpassing traditional methods in terms of efficiency and energy consumption.

Synthesis of Doped Carbon Materials

Research has explored the use of cyano anions, including tetracyanoborate, as precursors for nitrogen-doped and nitrogen-/sulfur-co-doped carbons . These materials are valuable for their enhanced electrical conductivity and catalytic activity, which are crucial in applications like fuel cells and batteries.

Nanotechnology and Fertilizers

Potassium tetracyanoborate is part of the ongoing research in nano-fertilizers, where its role in the synthesis of nanomaterials is being investigated . These advancements aim to improve the efficiency and effectiveness of fertilizers, contributing to sustainable agriculture practices.

Safety and Hazards

While specific safety data for potassium tetracyanoborate is not available in the search results, it is generally advisable to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding inhalation or ingestion, and storing the compound in a safe manner .

Propriétés

IUPAC Name |

potassium;tetracyanoboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BN4.K/c6-1-5(2-7,3-8)4-9;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFZXQOCCKUPEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#N)(C#N)(C#N)C#N.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BKN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetracyanoborate | |

CAS RN |

261356-49-4 |

Source

|

| Record name | Potassium Tetracyanoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

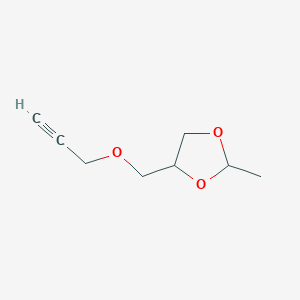

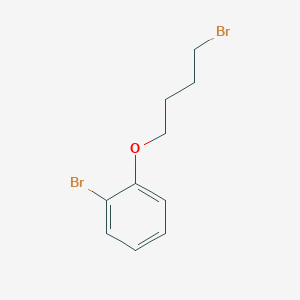

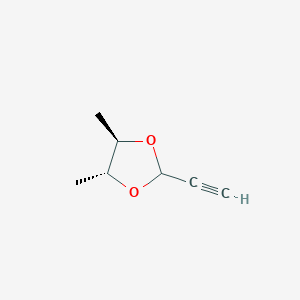

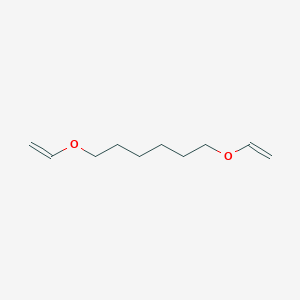

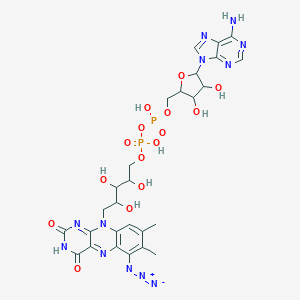

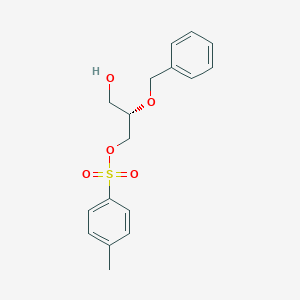

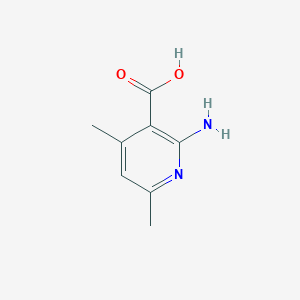

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)